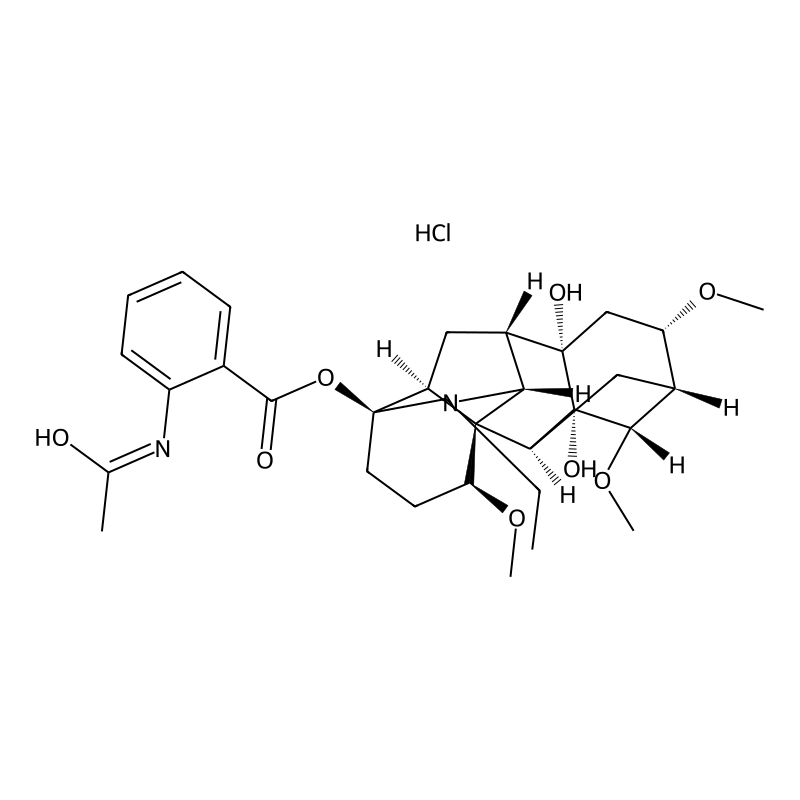Lappaconitine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Lappaconitine hydrochloride is a bioactive compound derived from the plant species Aconitum sinomontanum, classified as a diterpenoid alkaloid. This compound is notable for its complex structure, which includes a bicyclic framework characteristic of many alkaloids. Lappaconitine has garnered attention due to its pharmacological properties, particularly its analgesic effects, making it a subject of interest in pain management research.
- Oxidation: Lappaconitine can be oxidized using m-chloroperbenzoic acid to yield various derivatives, which can enhance its biological activity or alter its pharmacokinetic properties .
- Bromination: The compound can be brominated using a KBr-H2O2 mixture in acidic conditions, producing chloro- and bromo-derivatives that may exhibit different biological activities .
- Hydrolysis: In acidic conditions, lappaconitine can hydrolyze to form N-deacetyllappaconitine, which is one of its primary metabolic products .
These reactions not only facilitate the synthesis of novel compounds but also provide insights into the metabolic pathways of lappaconitine.
Lappaconitine hydrochloride exhibits a range of biological activities:
- Antinociceptive Effects: It has been shown to effectively alleviate pain in various experimental models, indicating its potential as a non-addictive analgesic .
- Anticancer Properties: Recent studies have demonstrated that lappaconitine hydrochloride inhibits proliferation and induces apoptosis in human colon cancer cells (HCT-116) through mitochondrial and MAPK signaling pathways .
- Antioxidant Activity: The compound and its derivatives have displayed significant free radical scavenging capabilities, suggesting potential as natural antioxidants .
These activities highlight lappaconitine's therapeutic potential beyond analgesia.
The synthesis of lappaconitine hydrochloride involves several methods:
- Extraction from Natural Sources: Traditional extraction methods include heating reflux and cold immersion techniques. Modern approaches utilize ultrasound and microwave-assisted extraction to enhance efficiency .
- Chemical Synthesis: Derivatives of lappaconitine can be synthesized through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which allows for the introduction of various substituents on the alkaloid framework .
- Modification of Existing Compounds: Chemical modifications like bromination and oxidation are employed to generate derivatives with improved pharmacological profiles .
These methods illustrate the versatility in obtaining lappaconitine and its derivatives for research and therapeutic applications.
Lappaconitine hydrochloride has diverse applications in medicine:
- Pain Management: Its primary application lies in its use as an analgesic agent, providing relief without the addictive properties associated with many conventional pain medications.
- Cancer Treatment: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for various malignancies .
- Antioxidant Formulations: The antioxidant properties make it suitable for incorporation into health supplements aimed at combating oxidative stress .
These applications underscore the compound's significance in pharmacology and therapeutics.
Research into the interactions of lappaconitine hydrochloride with other compounds is crucial for understanding its pharmacodynamics:
- Studies have explored its interactions with voltage-gated sodium channels, revealing insights into its mechanism of action as an analgesic .
- Molecular docking studies have indicated binding affinities with cyclooxygenase-2, suggesting potential mechanisms behind its anti-inflammatory effects .
Understanding these interactions aids in optimizing lappaconitine's therapeutic use and minimizing adverse effects.
Similar Compounds
Lappaconitine hydrochloride shares structural and functional similarities with other alkaloids. Here are some comparable compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Aconitine | Another diterpenoid alkaloid with potent analgesic properties | Highly toxic; used less frequently due to safety concerns |
| Mesaconitine | Similar structure; exhibits analgesic effects | Less studied; limited clinical use |
| Higenamine | Found in various plants; known for cardiovascular benefits | Different pharmacological profile |
| 14-Deoxycodeinone | Related to opioid structures; used for pain relief | Opioid-like effects; higher addiction potential |
Lappaconitine's unique combination of low toxicity and effective analgesic properties distinguishes it from these similar compounds, making it a valuable candidate for further research and development in pain management therapies.
Purity
Appearance
Storage
Wikipedia
Dates
2: Yang F, Ito Y. Preparative separation of lappaconitine, ranaconitine, N-deacetyllappaconitine and N-deacetylranaconitine from crude alkaloids of sample Aconitum sinomontanum Nakai by high-speed counter-current chromatography. J Chromatogr A. 2002 Jan 18;943(2):219-25. PubMed PMID: 11833641.








